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Compound of Interest

Compound Name: 1-Cyclohexene-1-methanol

Cat. No.: B154202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclohexene-1-methanol (CAS No: 4845-04-9). The information presented herein is essential
for the characterization and analysis of this compound in research and development settings.
This document includes a summary of its mass spectrometry, infrared spectroscopy, and
nuclear magnetic resonance spectroscopy data, along with detailed experimental protocols for
data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Cyclohexene-1-methanol.

Mass Spectrometry (Electron lonization)

The mass spectrum of 1-Cyclohexene-1-methanol is characterized by a molecular ion peak
and several major fragmentation peaks. Data presented here is sourced from the NIST
WebBook.
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m/z Relative Intensity (%) Possible Fragment
112 25 [M]* (Molecular lon)
94 65 [M-H20]*

81 100 [CeHo]*

79 95 [CeH7]*

67 50 [CsH7]*

53 30 [CaHs]*

41 45 [C3Hs]*

39 40 [C3Hs]*

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for 1-
Cyclohexene-1-methanol based on the functional groups present in its structure.

] ] ] Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

O-H Stretching 3200-3600 Strong, Broad
C-H (sp?) Stretching 3000-3100 Medium

C-H (sp3) Stretching 2850-2960 Strong

c=C Stretching 1640-1680 Medium

C-0 Stretching 1000-1260 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted *H and 3C NMR spectral data for 1-Cyclohexene-1-
methanol in CDCls. These predictions are based on computational models and should be used
as a reference for experimental data.
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H NMR (Predicted)

Chemical Shift (8,

Proton Multiplicity Integration
ppm)

=C-H ~5.7 Triplet 1H

-CH2-OH ~4.0 Singlet 2H
Variable (typically 1.5-

-OH (typically Singlet (broad) 1H
4.0)

Allylic CH2 ~2.0 Multiplet 4H

Other CH:2 ~1.6 Multiplet 4H

13C NMR (Predicted)

Carbon Chemical Shift (8, ppm)
C=C-CHz0H ~140

=C-H ~125

-CH2-OH ~68

Allylic C ~25, ~28

Other C ~22,~23

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-

Cyclohexene-1-methanol.

Mass Spectrometry (MS)

Instrumentation:

e A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization

(El) source.
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Procedure:

e Sample Preparation: Prepare a dilute solution of 1-Cyclohexene-1-methanol in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e GC Separation: Inject a small volume (e.g., 1 pL) of the prepared solution into the GC. The
GC column and temperature program should be optimized to achieve good separation of the
analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and
then ramp to 250°C at 10°C/min.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate
positively charged ions.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
abundance versus m/z.

Infrared (IR) Spectroscopy

Instrumentation:

o A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated
Total Reflectance (ATR) accessory.

Procedure:

e Background Spectrum: Record a background spectrum of the clean ATR crystal to account
for atmospheric and instrumental interferences.

o Sample Application: Place a small drop of neat 1-Cyclohexene-1-methanol directly onto the
ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to
400 cm™1.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b154202?utm_src=pdf-body
https://www.benchchem.com/product/b154202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

e Ahigh-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and a
carbon probe.

1H NMR Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexene-1-methanol in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

 Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium
signal of the solvent. Shim the magnetic field to achieve homogeneity.

e Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. Co-add 8-16 scans to obtain a good signal-to-noise ratio.

o Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum,
and calibrate the chemical shift scale using the TMS signal. Integrate the signals to
determine the relative number of protons.

13C NMR Procedure:

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is
typically used for 13C NMR due to the lower natural abundance of the 13C isotope.

e Instrument Setup: Use the same sample and instrument setup as for *H NMR.

e Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2
seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 to
several thousand) is usually required.
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e Processing: Process the data similarly to the *H NMR spectrum. The solvent signal can be
used for chemical shift referencing (e.g., CDCls at & 77.16 ppm).

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for 1-Cyclohexene-1-methanol,
which involves the reduction of 1-cyclohexene-1-carboxaldehyde. This workflow provides a
logical relationship relevant to the compound's preparation in a laboratory setting.

1-Cyclohexene-1-carboxaldehyde

Purification
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1. Reaction Quench
2. Extraction

Reducing Agent
(e.g., NaBHa, LiAlHa)

Reduction Aqueous Workup 1-Cyclohexene-1-methanol
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Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 1-Cyclohexene-1-methanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexene-1-methanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154202#spectroscopic-data-of-1-cyclohexene-1-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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